molecular formula C4H3ClN2O B1625607 1H-Imidazole-1-carbonyl chloride CAS No. 74731-19-4

1H-Imidazole-1-carbonyl chloride

Cat. No. B1625607
CAS RN: 74731-19-4
M. Wt: 130.53 g/mol
InChI Key: XOVUITMHPFXQPN-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carbonyl chloride is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole synthesis involves various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-1-carbonyl chloride is C4H3ClN2O . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Scientific Research Applications

Corrosion Inhibition

1H-Imidazole derivatives, such as those studied by Gomaa et al. (2019), have shown potential as corrosion inhibitors for carbon steel in oil wells. These compounds demonstrated high inhibition efficiency, highlighting their relevance in industrial applications involving metal preservation (Gomaa et al., 2019).

Synthesis and Functionalization

The work of Ohta et al. (1984) describes the use of 1H-Imidazole derivatives in the synthesis of carbonyl compounds, emphasizing their role in organic synthesis and functional group transformation (Ohta et al., 1984). Similarly, Joo et al. (2010) highlighted the significance of imidazoles in synthesizing complex arylated imidazoles, showcasing their versatility in creating molecular functional materials (Joo et al., 2010).

Ionic Liquid Preparation

Zhou et al. (2006) explored the preparation of 1-butyl-3-methylimidazolium chloride, an ambient-temperature ionic liquid precursor, which has implications in green chemistry and industrial processes (Zhou et al., 2006).

Colorimetric Probes

Ondigo et al. (2013) developed an imidazole derivative as a colorimetric probe for detecting Fe2+ in water, illustrating the application of these compounds in environmental monitoring and analysis (Ondigo et al., 2013).

Organic Synthesis

The study by Chen et al. (2020) on palladium-catalyzed carbonylative cyclization reactions involving imidazole compounds underlines their utility in creating multifunctionalized molecules, beneficial in pharmaceuticals and material science (Chen et al., 2020).

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety data sheet for 1,1’-Carbonyldiimidazole, a related compound, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

properties

IUPAC Name

imidazole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUITMHPFXQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502774
Record name 1H-Imidazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-1-carbonyl chloride

CAS RN

74731-19-4
Record name 1H-Imidazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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